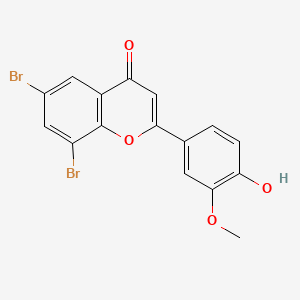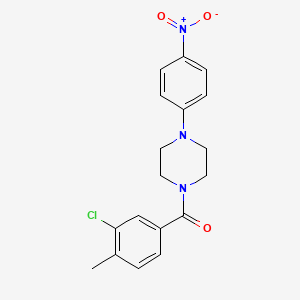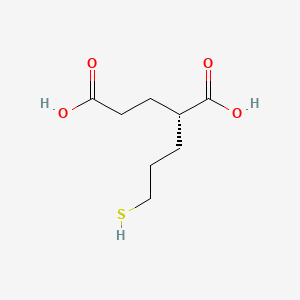
(2S)-2-(3-sulfanylpropyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-sulfanylpropyl)pentanedioic acid, also known as thiolated pentanoic acid, is a sulfur-containing amino acid that has been of interest in scientific research due to its unique properties. This compound has been found to have potential applications in various fields including biochemistry, pharmacology, and materials science. In
Aplicaciones Científicas De Investigación
Antineoplastic Activity
A study by Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These compounds were tested against various human cell lines, including breast cancer, leukemia, ovarian cancer, and others. Certain derivatives exhibited significant antineoplastic activity both in vitro and in vivo, suggesting a potential application in cancer therapy (Dutta, Ray, & Nagarajan, 2014).
Gelation Properties
Alegre-Requena et al. (2020) studied the isosteric substitution of the amide group by a sulfonamide moiety in a known LMW gelator, leading to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This compound demonstrated improved gelation abilities and higher thermal-mechanical stabilities compared to other isosteres, indicating its potential in various applications involving supramolecular gels (Alegre-Requena et al., 2020).
Inhibition of Glutamate Carboxypeptidase II
Majer et al. (2003) synthesized a series of 2-(thioalkyl)pentanedioic acids, which were evaluated as inhibitors of glutamate carboxypeptidase II (GCP II). These thiol-based compounds showed varying levels of inhibitory potency, contributing to the understanding of GCP II inhibition and potentially aiding in the development of treatments for conditions related to GCP II activity (Majer et al., 2003).
Atmospheric Chemistry
Jaoui et al. (2005) investigated polar organic compounds in atmospheric particulate matter, including derivatives of pentanedioic acid. These compounds, identified in both laboratory and field samples, are indicative of secondary organic aerosol from biogenic hydrocarbons, contributing to our understanding of atmospheric chemistry and aerosol formation (Jaoui et al., 2005).
Prostate Cancer Diagnostics
Graham et al. (2013) developed a fluorine-18 labeled derivative of 2-(phosphonomethyl)pentanedioic acid for use in PET studies to diagnose and stage prostate cancer. This compound, with improved analytical methods, has potential applications in prostate cancer diagnostics (Graham et al., 2013).
Propiedades
Número CAS |
848952-63-6 |
|---|---|
Nombre del producto |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
Fórmula molecular |
C8H14O4S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clave InChI |
FNLNSQHJKVQCBP-ZCFIWIBFSA-N |
SMILES isomérico |
C(C[C@H](CCC(=O)O)C(=O)O)CS |
SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
SMILES canónico |
C(CC(CCC(=O)O)C(=O)O)CS |
Sinónimos |
2(S)-(3-Mercaptopropyl)pentanedioic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



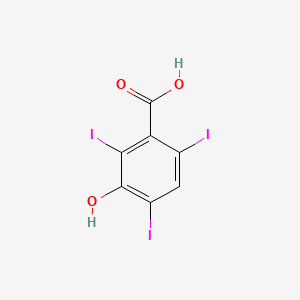
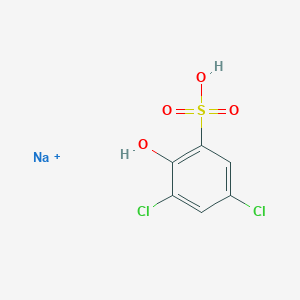
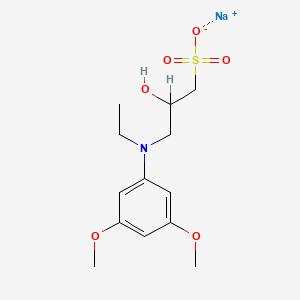

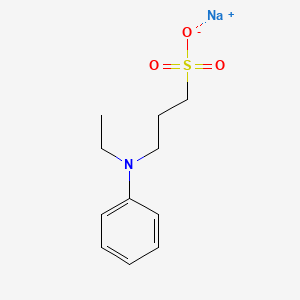
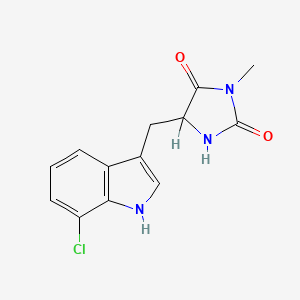
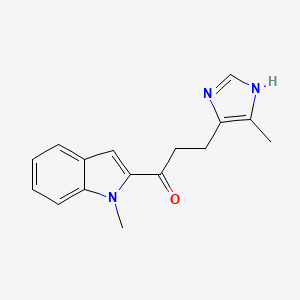
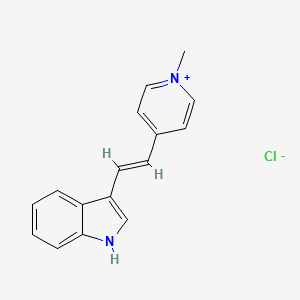
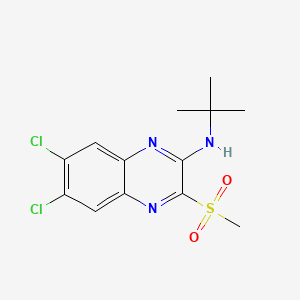
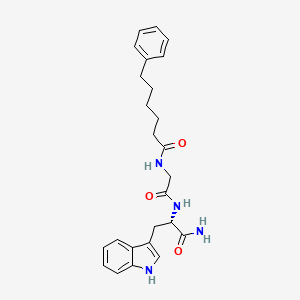
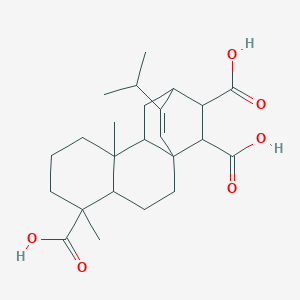
![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
